7-(Trifluoromethyl)chroman-4-one
CAS No.: 111141-02-7
Cat. No.: VC20878315
Molecular Formula: C10H7F3O2
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111141-02-7 |
|---|---|
| Molecular Formula | C10H7F3O2 |
| Molecular Weight | 216.16 g/mol |
| IUPAC Name | 7-(trifluoromethyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 |
| Standard InChI Key | BDGGJAUEQDZWRC-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F |
| Canonical SMILES | C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Physical Properties
7-(Trifluoromethyl)chroman-4-one features a chroman core structure, consisting of a benzene ring fused to a saturated five-membered ring containing an oxygen atom. The compound is distinguished by the presence of a trifluoromethyl group (-CF3) at the 7-position, which significantly influences its chemical behavior and biological properties . This structural arrangement confers unique characteristics that make it valuable in organic synthesis and pharmaceutical applications.
Structural Characteristics
The compound is formally known as 7-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one with the molecular formula C₁₀H₇F₃O₂ and a molecular weight of 216.157 g/mol . It possesses a ketone functional group at the 4-position and a trifluoromethyl group at the 7-position. The trifluoromethyl substituent plays a crucial role in determining the compound's lipophilicity, metabolic stability, and potential biological activities.
Physical Properties
Table 1 presents the key physical properties of 7-(Trifluoromethyl)chroman-4-one:
| Property | Value |
|---|---|
| CAS Number | 111141-02-7 |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.157 g/mol |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 282.3±40.0 °C at 760 mmHg |
| Flash Point | 120.7±22.2 °C |
| LogP | 3.05 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.486 |
| Appearance | Yellow to orange color |
These physical properties are crucial for understanding the compound's behavior in various chemical reactions and biological systems . The compound typically exhibits a yellow to orange color and is soluble in organic solvents, reflecting its lipophilic nature.
Chemical Properties and Reactivity
Influence of Trifluoromethyl Group
The trifluoromethyl group at the 7-position significantly influences the compound's chemical properties. This electron-withdrawing group enhances lipophilicity, which can improve membrane permeability and potentially affect biological activity . The presence of fluorine atoms also contributes to metabolic stability by reducing susceptibility to oxidative metabolism, a feature often exploited in medicinal chemistry to improve pharmacokinetic profiles.
Reactivity Profile
7-(Trifluoromethyl)chroman-4-one exhibits reactivity patterns typical of both ketones and aromatic compounds. The carbonyl group at the 4-position can undergo nucleophilic addition reactions, while the aromatic ring can participate in various substitution reactions. The trifluoromethyl group can also direct the regioselectivity of certain reactions due to its electronic effects.
Synthesis Methods
Synthesis of Related Compounds
Insight into potential synthetic routes can be gained from the synthesis of related compounds. For instance, the synthesis of 7-amino-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step process starting from 2-hydroxy acetophenone :
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Reaction of 2-hydroxy acetophenone with trifluoroacetic anhydride in the presence of pyridine at 120°C for 4 hours
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Nitration using concentrated H₂SO₄ and HNO₃ at 75°C
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Reduction of the nitro group to obtain the amino derivative
Similar approaches with appropriate modifications could potentially be employed for the synthesis of 7-(Trifluoromethyl)chroman-4-one .
Biological Activity and Pharmacological Properties
| Compound | IC₅₀ (µg/mL) A-549 | IC₅₀ (µg/mL) MCF-7 |
|---|---|---|
| Reference compound 4h | 22.09 ± 0.26 | 6.40 ± 0.26 |
| Doxorubicin (standard) | 09.18 ± 1.12 | 15.06 ± 1.08 |
The data indicates that certain trifluoromethyl-substituted chromone derivatives exhibit superior cytotoxicity against MCF-7 cells compared to the standard chemotherapeutic agent doxorubicin . The enhanced cytotoxic activity is attributed to the electron-withdrawing properties of the trifluoromethyl group, which can influence the compound's interaction with biological targets.
Structure-Activity Relationships
Applications in Research and Industry
Medicinal Chemistry Applications
7-(Trifluoromethyl)chroman-4-one serves as a valuable building block in medicinal chemistry due to its unique structural features. The compound and its derivatives have been explored for various potential therapeutic applications:
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As anticancer agents, targeting specific cellular pathways involved in cancer progression
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As antioxidants, with the ability to scavenge free radicals and protect against oxidative stress
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As enzymatic inhibitors, targeting specific enzymes involved in disease processes
The trifluoromethyl group enhances the compound's druglike properties by improving metabolic stability and membrane permeability, making it an attractive scaffold for drug development .
Use as a Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex molecules with potential biological activities. For example, it can be converted to corresponding amines, alcohols, or further functionalized to create a diverse array of derivatives with tailored properties .
The commercial availability of 7-(Trifluoromethyl)chroman-4-one from various suppliers (with purities typically ranging from 95-97%) facilitates its use in research and development processes . Pricing typically ranges from approximately 30 to 542 euros depending on quantity and quality, with delivery times of about two weeks.
Current Research Trends and Future Perspectives
Recent Research Developments
Recent studies have focused on exploring the biological activities of trifluoromethyl-substituted chromones and their potential as therapeutic agents. Molecular docking studies have revealed promising binding interactions with specific biological targets, providing valuable insights into potential mechanisms of action .
The integration of computational modeling with experimental studies has enhanced the understanding of structure-activity relationships and guided the rational design of more potent derivatives. This approach has proven particularly valuable in the development of anticancer agents with improved efficacy and selectivity .
Future Research Directions
Several promising avenues for future research on 7-(Trifluoromethyl)chroman-4-one include:
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Further exploration of its anticancer properties through mechanistic studies and in vivo evaluations
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Investigation of its potential as an antioxidant and anti-inflammatory agent
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Development of novel synthetic methodologies for the efficient preparation of the compound and its derivatives
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Structure optimization to enhance specific biological activities while minimizing potential side effects
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Exploration of its utility in combination therapies, particularly in cancer treatment
The unique structural features and promising biological activities of 7-(Trifluoromethyl)chroman-4-one position it as a compound of significant interest in ongoing research efforts aimed at developing novel therapeutic agents.
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